molecular formula C9H5F4NO B1398636 5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile CAS No. 1092460-90-6

5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B1398636
CAS No.: 1092460-90-6
M. Wt: 219.14 g/mol
InChI Key: WELQODZMFVPSHH-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile: is an organic compound with the molecular formula C9H5F4NO and a molecular weight of 219.14 g/mol . It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, along with an acetonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using a trifluoromethoxy reagent.

    Formation of Acetonitrile Group: The acetonitrile group is introduced via a reaction with a suitable nitrile reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The process may also involve purification steps like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile
  • 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile
  • 5-Fluoro-2-(methoxy)phenylacetonitrile

Uniqueness: 5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[5-fluoro-2-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELQODZMFVPSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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